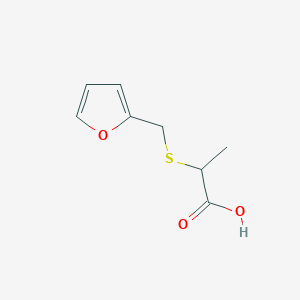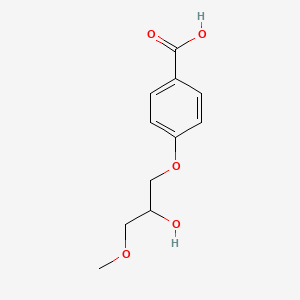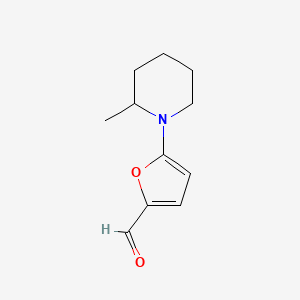
2,6-Dimethoxyquinoline-3-carbaldehyde
Vue d'ensemble
Description
The compound of interest, 2,6-Dimethoxyquinoline-3-carbaldehyde, is related to the class of organic compounds known as quinolines, which are aromatic heterocyclic compounds. The quinoline ring system is a well-known scaffold in medicinal chemistry, often found in compounds with diverse biological activities. The specific substitution pattern on the quinoline ring, with methoxy groups at the 2 and 6 positions and a formyl group at the 3 position, suggests potential for unique chemical reactivity and biological interactions.
Synthesis Analysis
The synthesis of related compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, has been reported using diastereoselective approaches. For instance, a combination of the Petasis synthesis of amino acids and the Pomeranz–Fritsch–Bobbitt synthesis of tetrahydroisoquinoline derivatives was employed to achieve high enantiomeric excess (90% ee) . This suggests that similar synthetic strategies could potentially be adapted for the synthesis of 2,6-Dimethoxyquinoline-3-carbaldehyde by employing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Although the provided papers do not directly discuss the molecular structure of 2,6-Dimethoxyquinoline-3-carbaldehyde, they do provide insights into the structural analysis of related compounds. For example, substituted 2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines were studied using X-ray crystallography and computational methods, revealing two favored conformations . This indicates that the molecular structure of quinoline derivatives can be complex and may exhibit multiple stable conformations, which could also be true for 2,6-Dimethoxyquinoline-3-carbaldehyde.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethoxyquinoline-3-carbaldehyde can be inferred from the properties of related compounds. For instance, the solubility, melting point, and stability of the compound would be affected by the methoxy and formyl substituents. The electronic properties, such as the dipole moment and electronic distribution, would also be influenced by these groups. The papers provided do not offer direct data on these properties for 2,6-Dimethoxyquinoline-3-carbaldehyde, but studies on similar compounds suggest that such properties are crucial for understanding the behavior of these molecules in different environments .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Recent research on related compounds, such as 2-chloroquinoline-3-carbaldehyde and its analogs, reveals significant insights into the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems. These studies are pivotal in understanding the chemistry of 2,6-Dimethoxyquinoline-3-carbaldehyde and its potential applications (Hamama et al., 2018).
Demethylation Processes
Research on the demethylation of compounds like 2,7-dimethoxyquinoline-3-carbaldehyde provides insights into the chemical behavior of similar compounds. This study, in particular, shows the effect of different substituents on the demethylation process, which is relevant to understanding the chemical reactions of 2,6-Dimethoxyquinoline-3-carbaldehyde (Belferdi et al., 2016).
Corrosion Inhibition
The study of quinoline derivatives, such as 2,6-dichloroquinoline-3-carbaldehyde, in corrosion inhibition reveals their potential as effective inhibitors for mild steel in acidic environments. This suggests that 2,6-Dimethoxyquinoline-3-carbaldehyde could also exhibit similar properties, providing a basis for its application in corrosion prevention (Lgaz et al., 2017).
Biological Activity
The chemistry of related compounds like 2-chloroquinoline-3-carbaldehydes has drawn attention due to their wide variety of biological activities. This underscores the importance of exploring the biological properties of 2,6-Dimethoxyquinoline-3-carbaldehyde, which could have significant implications in the medical field (Ghanei et al., 2016).
Antimicrobial and Antibacterial Properties
Quinoline derivatives have shown promising results in antimicrobial and antibacterial activities. Studies on compounds like 2-chloroquinoline-3-carbaldehydes and their Schiff bases interacting with DNA and demonstrating antibacterial and antifungal properties provide a foundation for investigating similar applications for 2,6-Dimethoxyquinoline-3-carbaldehyde (Lamani et al., 2008).
Propriétés
IUPAC Name |
2,6-dimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-3-4-11-8(6-10)5-9(7-14)12(13-11)16-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVPUKVDQCVMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyquinoline-3-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}pyridine](/img/structure/B1308921.png)
![N-[4-(2-Bromo-ethoxy)-phenyl]-acetamide](/img/structure/B1308922.png)




![C-[1-(4-Fluoro-phenyl)-cyclopentyl]-methylamine](/img/structure/B1308936.png)



![(2,5,6-Trimethyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1308949.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid](/img/structure/B1308951.png)

